molecular formula C8H7ClN4 B13842318 3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine

3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine

Cat. No.: B13842318
M. Wt: 194.62 g/mol
InChI Key: RPNUMOXOXOJVRX-UHFFFAOYSA-N
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Description

3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole substituents makes it a versatile molecule for further functionalization and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine typically involves the formation of the imidazole ring followed by its attachment to the pyridazine core. One common method involves the reaction of 3-chloropyridazine with 1-methyl-1H-imidazole under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a suitable solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be employed in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The chloro group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(1H-imidazol-2-yl)pyridazine: Lacks the methyl group on the imidazole ring.

    5-(1-Methyl-1H-imidazol-2-yl)pyridazine: Lacks the chloro substituent.

    3-Chloro-5-(1H-imidazol-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness

3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine is unique due to the presence of both the chloro and methyl-imidazole substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-5-(1-methylimidazol-2-yl)pyridazine

InChI

InChI=1S/C8H7ClN4/c1-13-3-2-10-8(13)6-4-7(9)12-11-5-6/h2-5H,1H3

InChI Key

RPNUMOXOXOJVRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=NN=C2)Cl

Origin of Product

United States

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